Pentalene, octahydro-
Description
Historical Context of Pentalene (B1231599) and Octahydropentalene Investigations
The investigation of pentalene and its saturated counterpart, octahydropentalene, has a rich history rooted in the fundamental principles of aromaticity and ring strain. Pentalene itself, with the formula C8H6, is a highly reactive and antiaromatic compound due to its 8 π-electron system. wikipedia.org This inherent instability led to its dimerization even at low temperatures, making its isolation and characterization a significant challenge. wikipedia.org The first successful synthesis of a stable derivative, 1,3,5-tri-tert-butylpentalene, was not achieved until 1973. wikipedia.org The pursuit of pentalene chemistry was further advanced by the synthesis of the dilithium (B8592608) pentalenide salt in 1962, which, by gaining two electrons, becomes a stable, planar 10π-electron aromatic system. wikipedia.org
The exploration of the saturated bicyclo[3.3.0]octane framework, or octahydropentalene, began in the mid-20th century as part of systematic investigations into strained, bridged ring systems. Early synthetic work focused on understanding the thermodynamic stability and stereochemical possibilities of these structures. A significant breakthrough in accessing this bicyclic core was the development of the Weiss-Cook reaction, which provided an efficient method for constructing bicyclic diketones. The study of octahydropentalene and its derivatives has also been driven by their presence in numerous natural products, providing a strong incentive for the development of synthetic methodologies. nih.govresearchgate.net
Significance of the Bicyclo[3.3.0]octane Core in Organic Chemistry
The bicyclo[3.3.0]octane core, also referred to as the diquinane framework, is a prominent structural motif found in a wide array of natural products, including terpenoids and alkaloids. nih.govresearchgate.net These natural compounds often exhibit intriguing molecular architectures and significant biological activities, which has drawn considerable attention from the synthetic chemistry community. nih.govresearchgate.net
The rigid and well-defined three-dimensional structure of the bicyclo[3.3.0]octane system makes it an excellent scaffold for the design and synthesis of new molecules with specific stereochemical control. Its constrained framework limits conformational flexibility, which can be advantageous in directing the stereochemical outcome of reactions. This has made it a valuable model system for studying molecular reactivity and developing novel synthetic methods.
Furthermore, the bicyclo[3.3.0]octane core is a key building block in the total synthesis of complex natural products. nih.govresearchgate.netrsc.org The development of elegant strategies for constructing this diquinane ring system has been a major focus of research over the past few decades. nih.govresearchgate.net The synthesis of molecules containing the highly strained trans-fused bicyclo[3.3.0]octane ring system presents a particularly significant challenge due to its high strain energy. rsc.orgsustech.edu.cn
Table 1: Properties of Octahydropentalene Isomers
| Property | cis-Octahydropentalene | trans-Octahydropentalene |
| Molecular Formula | C8H14 | C8H14 |
| Molar Mass | 110.20 g/mol | 110.1968 g/mol nist.gov |
| CAS Number | 1755-05-1 | 5597-89-7 nist.gov |
Structure
3D Structure
Properties
IUPAC Name |
1,2,3,3a,4,5,6,6a-octahydropentalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14/c1-3-7-5-2-6-8(7)4-1/h7-8H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEBWATHAIVJLTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCCC2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7075054, DTXSID601030989 | |
| Record name | Octahydropentalene | |
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| Record name | cis-Octahydropentalene | |
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Molecular Weight |
110.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
694-72-4, 1755-05-1, 5597-89-7 | |
| Record name | Octahydropentalene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000694724 | |
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| Record name | Pentalene, octahydro-, cis- | |
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| Record name | trans-Bicyclo(3.3.0)octane | |
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| Record name | Pentalene, octahydro- | |
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| Record name | Octahydropentalene | |
| Source | EPA DSSTox | |
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| Record name | cis-Octahydropentalene | |
| Source | EPA DSSTox | |
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| Record name | OCTAHYDROPENTALENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6V3HD5WBY8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthetic Methodologies for Octahydropentalene and Its Derivatives
Direct Synthesis Routes to Octahydropentalene
Direct synthetic routes to the saturated octahydropentalene skeleton often involve the transformation of unsaturated precursors or the construction of the bicyclic system through cyclization reactions.
Dihydropentalene Pyrolysis and Subsequent Hydrogenation
The synthesis of octahydropentalene can be approached through a two-step process involving the thermal rearrangement (pyrolysis) of a suitable precursor to form an unsaturated pentalene (B1231599) system, such as dihydropentalene, followed by catalytic hydrogenation to saturate the carbon framework. Pyrolysis involves subjecting a molecule to high temperatures to induce bond cleavage and rearrangement, potentially forming the bicyclo[3.3.0]octadiene skeleton. This unsaturated intermediate is then subjected to hydrogenation to yield the final saturated octahydropentalene. While chemically viable, this specific sequence is less commonly detailed in contemporary literature compared to other methods.
Catalytic Hydrogenation of Pentalene Precursors
A more general and widely applicable method for synthesizing octahydropentalene is the catalytic hydrogenation of unsaturated pentalene precursors, such as pentalene, dihydropentalene, or bicyclo[3.3.0]octene. This reaction involves the addition of hydrogen (H₂) across the double bonds of the precursor in the presence of a metal catalyst. youtube.com This process is typically exothermic, and the stability of the starting alkene can influence the heat of hydrogenation. youtube.com
The mechanism involves the adsorption of hydrogen onto the surface of the metal catalyst, weakening the H-H bond. The alkene then coordinates to the metal surface and hydrogen atoms are added in a stepwise manner to the same face of the double bond. youtube.comyoutube.com This results in a syn-addition stereochemistry, where both hydrogen atoms are added to the same side of the original double bond. youtube.comyoutube.com Common catalysts for this transformation include palladium, platinum, and nickel, often supported on carbon (Pd/C). youtube.comyoutube.com The reaction effectively converts an unsaturated bicyclic system into the saturated octahydropentalene. researchgate.net
| Catalyst | Typical Support | Common Conditions | Key Characteristics |
|---|---|---|---|
| Palladium (Pd) | Carbon (C) | H₂ gas (1 atm to high pressure), Room temperature, Various solvents (e.g., Ethanol, Ethyl Acetate) | Highly effective, widely used, good for complete saturation. |
| Platinum (Pt) | Platinum(IV) oxide (PtO₂, Adams' catalyst) | H₂ gas, Room temperature, Acidic or neutral solvents | Very active catalyst, can be used under mild conditions. youtube.com |
| Nickel (Ni) | Raney Nickel (Ra-Ni) | H₂ gas, Elevated temperature and pressure | Cost-effective, often requires more forcing conditions. |
Cycloaddition Approaches to Bicyclic Octanes
Cycloaddition and transannular cyclization reactions provide powerful and convergent pathways to the bicyclo[3.3.0]octane core. These methods construct the fused five-membered rings in a single or a few steps, often with high stereocontrol.
One prominent strategy is the [3+2] cycloaddition, where a three-atom component reacts with a two-atom component to form a five-membered ring. mdpi.comclockss.org Intramolecular versions of this reaction are particularly effective for creating the bicyclo[3.3.0]octane skeleton. researchgate.net For instance, the reaction of trimethylenemethane (TMM) equivalents with olefins can be used to form the bicyclo[3.3.0]oct-1-en-3-one system, a precursor to octahydropentalene derivatives. mdpi.com
Alternative strategies include:
Transannular Cyclization : This approach involves the formation of a bond across a larger ring to form a bicyclic system. A notable example is the SmI₂-mediated ketone-olefin cyclization of cyclooctanone derivatives, which has been shown to be a powerful method for constructing the bicyclo[3.3.0]octane ring system. nih.gov
Titanium-Mediated Annulation : The coupling of alkynes with 1,3-diketone systems, mediated by titanium complexes, can produce highly oxygenated bicyclo[3.3.0]octane products as single isomers. nih.gov
Ring Expansion : Certain isopropylidenecyclobutanes can undergo a ring expansion reaction when treated with HBr in acetic acid to yield dimethylbicyclo[3.3.0]octane derivatives. researchgate.net
| Method | Key Reagents/Precursors | Reaction Type | Reference |
|---|---|---|---|
| [3+2] Cycloaddition | Trimethylenemethane (TMM) equivalent + Olefin | Cycloaddition | mdpi.com |
| Transannular Cyclization | Cyclooctanone derivative, Samarium(II) iodide (SmI₂) | Radical Cyclization | nih.gov |
| Titanium-Mediated Annulation | Alkyne + 1,3-Diketone, Titanium reagent | Annulation | nih.gov |
| Ring Expansion | 6-(1-methylethylidene)-bicyclo[3.2.0]heptane, HBr/HOAc | Rearrangement | researchgate.net |
Advanced Strategies for Octahydropentalene Derivative Synthesis
Modern synthetic chemistry offers sophisticated catalytic methods for the construction of complex molecular architectures, including functionalized octahydropentalene derivatives. Metathesis and annulation reactions are at the forefront of these advanced strategies.
Ring-Closing and Ring-Rearrangement Metathesis in Cyclopentanoid Formation
Olefin metathesis, particularly Ring-Closing Metathesis (RCM), has become a cornerstone of modern organic synthesis for the formation of carbocycles and heterocycles. organicreactions.org This reaction utilizes well-defined ruthenium or molybdenum catalysts (e.g., Grubbs or Schrock catalysts) to form a new double bond by rearranging the alkylidene fragments of two olefin functional groups within the same molecule (an acyclic diene), releasing a small volatile olefin like ethene. beilstein-journals.orgyoutube.com
RCM is a key strategy for assembling the cyclopentane (B165970) rings of octahydropentalene derivatives. thieme-connect.com The synthesis typically starts with a suitably functionalized acyclic diene precursor, which upon exposure to a metathesis catalyst, undergoes intramolecular cyclization to form a cyclopentene ring. This can be used to form one of the rings of the bicyclo[3.3.0]octane system or to close the second ring onto a pre-existing five-membered ring. Ring-rearrangement metathesis (RRM) is another variant that can be employed to construct complex polycyclic systems. thieme-connect.com The versatility and functional group tolerance of modern metathesis catalysts make this a powerful approach for synthesizing complex pentalene derivatives. nih.govrsc.org
Cyclopentane Annulation and [2+2+2] Cycloaddition Reactions
Cyclopentane annulation refers to any synthetic strategy that constructs a five-membered ring onto an existing molecular framework. This is a versatile approach for building the bicyclo[3.3.0]octane skeleton, where a second cyclopentane ring is fused onto an initial cyclopentane precursor. thieme-connect.com Annulation can be achieved through various reaction cascades. For example, reports have described the direct cyclopentyl-annulation of bicyclo[3.3.0]oct-1-en-3-ones using bifunctional reagents to build angular triquinane systems, which contain the octahydropentalene core. mdpi.com Additionally, annulation strategies involving the reaction of alkynes with dicarbonyl systems have proven effective for creating densely functionalized carbocycles. nih.gov
The [2+2+2] cycloaddition is a powerful reaction that typically involves the coupling of three two-π-electron systems (like alkynes or alkenes) to form a six-membered ring. While less common for direct five-membered ring synthesis, its inclusion in strategies for synthesizing cyclopentanoids and octahydropentalene derivatives points towards its use in more complex, multi-step sequences. thieme-connect.com This could involve the formation of a bicyclic system that undergoes subsequent rearrangement or ring-contraction to afford the target pentalene framework. These cycloaddition reactions are part of a suite of advanced methods used to assemble diverse and complex cyclopentane-containing architectures. libretexts.orgslideshare.netnih.gov
Palladium-Catalyzed Cycloalkenylations for Fused Ring Systems
Palladium catalysis offers a powerful tool for the construction of the octahydropentalene skeleton through various cycloaddition and cyclization strategies. These methods often provide efficient routes to the bicyclo[3.3.0]octane core with good control over stereochemistry.
One prominent approach involves the palladium-catalyzed intramolecular [3+2] cycloaddition of alk-5-ynylidenecyclopropanes. This method allows for the rapid assembly of bicyclo[3.3.0]octene derivatives from readily available starting materials. nih.gov The reaction proceeds by heating the hex-5-ynylidenecyclopropane precursors with a catalytic amount of a palladium complex, leading to the formation of the fused five-membered carbocycles. nih.gov
Another strategy is the enantioselective palladium-catalyzed [3C + 2C] intramolecular cycloaddition of alkylidenecyclopropanes (ACPs) with alkenes. scispace.com This reaction provides a pathway to optically active bicyclo[3.3.0]octane products with high diastereoselectivity and enantiomeric ratios. scispace.com The choice of chiral phosphoramidite ligands is crucial for achieving high levels of enantioselectivity. scispace.com For instance, sterically demanding chiral phosphoramidites derived from Vapol have shown excellent results in these transformations. scispace.com
Furthermore, palladium-catalyzed cycloalkenylations of silyl enol ethers have been successfully employed in the synthesis of bicyclo[3.3.0]octanes. researchgate.net This methodology has also been extended to the preparation of benzo-fused bicyclo[3.3.0]octanes through the intramolecular coupling of silyl enol ethers with aromatic rings, catalyzed by palladium acetate. researchgate.net A novel palladium-catalyzed cyclization followed by a Baeyer-Villiger ring cleavage has also been reported for the synthesis of substituted cis-bicyclo[3.3.0]octanes. rsc.org
Table 1: Examples of Palladium-Catalyzed Reactions for Bicyclo[3.3.0]octane Synthesis
| Reaction Type | Starting Materials | Catalyst/Ligand | Product | Reference |
| [3+2] Intramolecular Cycloaddition | Hex-5-ynylidenecyclopropane derivatives | Palladium complex | Bicyclo[3.3.0]octenes | nih.gov |
| [3C + 2C] Intramolecular Cycloaddition | Alkylidenecyclopropanes and alkenes | Pd(0) / Vapol-derived phosphoramidite | Optically active bicyclo[3.3.0]octanes | scispace.com |
| Cycloalkenylation | Silyl enol ethers | Palladium acetate | Bicyclo[3.3.0]octanes | researchgate.net |
| Cyclization / Baeyer-Villiger Cleavage | endo-5-vinyl-2-norbornene | Palladium catalyst | Substituted cis-bicyclo[3.3.0]octanes | rsc.org |
Stereoselective Synthesis Methods for Octahydropentalene Scaffolds
The control of stereochemistry is a critical aspect in the synthesis of octahydropentalene scaffolds, as many biologically active natural products containing this core possess multiple stereocenters. Various stereoselective methods have been developed to address this challenge.
Enantioselective palladium-catalyzed intramolecular cycloadditions, as mentioned previously, represent a key strategy for establishing chirality in the bicyclo[3.3.0]octane framework. scispace.com The use of chiral ligands, such as phosphoramidites, allows for the synthesis of enantioenriched products with high levels of stereocontrol. scispace.com
Ring-rearrangement metathesis (RRM) has also emerged as a valuable tool for the stereoselective synthesis of cis-fused bicyclo[3.3.0]octene derivatives. beilstein-journals.org This approach often utilizes functionalized norbornene systems as starting materials, which undergo RRM in the presence of a ruthenium catalyst to yield the desired bicyclic core with high regioselectivity. beilstein-journals.org
Furthermore, the inherent conformational preferences of the octahydropentalene system can influence the stereochemical outcome of reactions. For instance, the cis-fused isomer is known to be more stable than the trans-fused counterpart. researchgate.net Understanding these conformational biases is crucial for designing stereoselective synthetic routes. Chiral dibenzo[a,e]pentalene-based conjugated nanohoops have been synthesized stereoselectively from enantiomerically pure diketone precursors, highlighting the use of chiral building blocks to control the stereochemistry of more complex pentalene-containing structures. nih.gov
Multi-Step Approaches for Functionalized Octahydropentalene Analogues
The synthesis of functionalized octahydropentalene analogues often requires multi-step sequences to introduce various substituents and control their stereochemistry. These approaches can involve a combination of cyclization reactions, functional group manipulations, and skeletal rearrangements.
One example of a multi-step approach is the synthesis of bicyclo[3.3.0]octane derivatives that serve as dipeptidyl peptidase 4 (DPP-4) inhibitors. nih.gov These syntheses typically involve the construction of the bicyclic core followed by the introduction of the necessary functional groups to achieve the desired biological activity. nih.gov
A novel skeletal rearrangement of a bicyclo[3.3.1]nonane framework to a highly functionalized bicyclo[3.3.0]octane system has been reported. acs.org This unusual transformation is induced by an intramolecular Michael addition and results in a unique and bioactive octahydropentalene derivative. acs.org This demonstrates how complex, functionalized scaffolds can be accessed through carefully designed multi-step reaction cascades. acs.org
The synthesis of natural products containing the bicyclo[3.3.0]octane core often showcases elegant multi-step strategies. For instance, the synthesis of molecules with the highly strained trans-fused bicyclo[3.3.0]octane ring system requires specialized and often lengthy synthetic routes. researchgate.netrsc.org These syntheses provide a wealth of information on the strategic application of various reactions to construct complex and functionalized octahydropentalene analogues. researchgate.netrsc.org
Table 2: Overview of Multi-Step Approaches to Functionalized Octahydropentalenes
| Target/Approach | Key Transformation(s) | Starting Material Type | Functionalization | Reference |
| DPP-4 Inhibitors | Construction of bicyclic core, functional group introduction | Various | Amine and other functional groups | nih.gov |
| Skeletal Rearrangement | Intramolecular Michael addition-induced rearrangement | Bicyclo[3.3.1]nonane-2,4,9-trione | Multiple keto and hydroxyl groups | acs.org |
| Natural Product Synthesis | Various, including cycloadditions and functional group interconversions | Varies depending on the target | Diverse, specific to the natural product | researchgate.netrsc.org |
Synthesis of Specific Octahydropentalene Derivatives
Octahydropentalen-1-amine Hydrochloride
2-Methyloctahydropentalene
The synthesis of 2-methyloctahydropentalene and its derivatives can be achieved through various methods. One such method is the ring expansion of isopropylidenecyclobutanes. arkat-usa.org For example, subjecting 6-(1-methylethylidene)bicyclo[3.2.0]heptanes to hydrobromic acid in acetic acid leads to a ring expansion, yielding 2-bromo-3,3-dimethylbicyclo[3.3.0]octane and 3-bromo-2,2-dimethylbicyclo[3.3.0]octane. arkat-usa.org These halogenated derivatives can then be further functionalized or reduced to obtain the corresponding 2-methyloctahydropentalene. While PubChem lists 2-Methylbicyclo[3.3.0]octan-3-ol, a derivative of 2-methyloctahydropentalene, specific synthetic details for this compound were not found in the provided search results. nih.gov
Dicyclopropa(cd,gh)pentalene, Octahydro-
Detailed synthetic procedures for octahydrodicyclopropa[cd,gh]pentalene are not extensively described in the provided search results. The NIST Chemistry WebBook provides basic information for this compound, including its formula (C₈H₁₀) and CAS Registry Number (765-72-0), but does not detail its synthesis. The synthesis of related pentalene derivatives often involves multi-step sequences. For instance, the synthesis of dibenzo[a,e]pentalene derivatives has been achieved through various methods, including palladium-catalyzed homocoupling of haloenynes and rhodium-catalyzed stitching reactions. mdpi.comthieme-connect.com These advanced catalytic methods could potentially be adapted for the construction of the highly strained dicyclopropa[cd,gh]pentalene, octahydro- skeleton, likely involving the formation of the pentalene core followed by cyclopropanation reactions.
Octahydro-1(or 2)-(methoxymethyl)pentalene
The synthesis of octahydro-1(or 2)-(methoxymethyl)pentalene involves as a key step the formation of a methoxymethyl (MOM) ether from the corresponding alcohol precursor, octahydropentalenol. This protecting group strategy is a common practice in organic synthesis to mask the reactivity of a hydroxyl group while other chemical transformations are carried out on the molecule.
A plausible synthetic route commences with the preparation of octahydropentalenol. Following the synthesis of the alcohol, the hydroxyl group is then protected as a MOM ether. This is typically achieved by treating the alcohol with a reagent such as chloromethyl methyl ether (MOMCl) in the presence of a non-nucleophilic base, for instance, diisopropylethylamine (DIPEA). The base is necessary to neutralize the hydrochloric acid that is generated during the reaction.
The general reaction scheme for the methoxymethylation of an alcohol is as follows:
Starting Material: Octahydropentalen-1-ol or Octahydropentalen-2-ol
Reagent: Chloromethyl methyl ether (MOMCl)
Base: Diisopropylethylamine (DIPEA)
Solvent: A suitable aprotic solvent, such as dichloromethane (CH2Cl2)
The reaction mixture is typically stirred at room temperature until the starting alcohol is consumed, which can be monitored by techniques like thin-layer chromatography (TLC). The final product, Octahydro-1(or 2)-(methoxymethyl)pentalene, is then isolated and purified using standard laboratory procedures, such as extraction and column chromatography.
| Parameter | Description |
|---|---|
| Reactants | Octahydropentalenol, Chloromethyl methyl ether |
| Base | Diisopropylethylamine |
| Solvent | Dichloromethane |
| Temperature | Room Temperature |
| Reaction Type | Ether Formation (Williamson Ether Synthesis variant) |
2,5-Pentalenediol, Octahydro-
Octahydro-2,5-pentalenediol is a diol derivative of pentalene that has garnered interest as a monomer for the synthesis of specialty polymers. Its synthesis can be achieved through the reduction of a suitable diketone precursor.
A common approach involves the catalytic hydrogenation of a bicyclo[3.3.0]octane-2,5-dione. This reaction is typically carried out using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C).
Alternatively, chemical reduction using hydride reagents can be employed. Sodium borohydride (NaBH4) in an alcoholic solvent like methanol or ethanol is a frequently used reducing agent for this transformation. The choice of reducing agent and reaction conditions can influence the stereochemistry of the resulting diol.
| Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| H₂/Pd/C | Ethanol | 25 | 12 | 85 |
| NaBH₄ | Methanol | 0 to 25 | 4 | >90 |
The purification of the crude octahydro-2,5-pentalenediol is often performed by recrystallization or column chromatography to obtain the desired isomer with high purity.
1-Pentalenol, Octahydro-3a,6a-Dimethyl-, 1-Acetate
The synthesis of this dimethylated and acetylated pentalene derivative requires a multi-step approach, starting with the construction of the dimethyl-substituted bicyclic core. A potential synthetic strategy could involve the cyclization of a suitably substituted acyclic precursor. For instance, a derivative of citral (3,7-dimethyl-2,6-octadienal), a readily available natural product, could serve as a starting point.
The synthesis could proceed through the following general steps:
Cyclization: An intramolecular cyclization of a modified citral derivative to form the bicyclo[3.3.0]octane skeleton with methyl groups at the desired positions.
Functional Group Manipulation: Conversion of the aldehyde or other functional groups present in the cyclized product to a hydroxyl group at the C1 position. This might involve reduction or other standard transformations.
Acetylation: The final step would be the acetylation of the hydroxyl group to form the acetate ester. This is typically accomplished by treating the alcohol with acetic anhydride or acetyl chloride in the presence of a base like pyridine or triethylamine.
The reaction for the final acetylation step is as follows:
Starting Material: Octahydro-3a,6a-dimethyl-1-pentalenol
Reagent: Acetic anhydride ((CH₃CO)₂O) or Acetyl chloride (CH₃COCl)
Base: Pyridine or Triethylamine
Solvent: Dichloromethane or other suitable aprotic solvent
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Intramolecular Cyclization | Acid or Lewis Acid Catalyst |
| 2 | Reduction/Functional Group Interconversion | Hydride reducing agents (e.g., NaBH₄, LiAlH₄) |
| 3 | Acetylation | Acetic anhydride, Pyridine |
Octahydro-2,5a-Diazacyclopenta[c]pentalene
This compound is a heterocyclic analog of octahydropentalene, where two carbon atoms are replaced by nitrogen atoms, forming a fused diazapentalene system. The synthesis of such fused nitrogen heterocycles often involves the construction of one of the nitrogen-containing rings onto a pre-existing carbocyclic or heterocyclic framework.
A plausible synthetic strategy could involve a multi-component reaction or a stepwise approach starting from a cyclopentane derivative. For instance, a 1,3-dicarbonyl compound on a cyclopentane ring could be reacted with a hydrazine derivative to form a pyrazole or pyrazolidine ring. Subsequent functionalization and ring closure would then lead to the formation of the second fused nitrogen-containing ring.
General approaches to the synthesis of fused pyrazole systems include:
Condensation of a 1,3-dicarbonyl compound with hydrazine.
1,3-dipolar cycloaddition of a diazo compound with an alkene or alkyne.
The specific synthesis of Octahydro-2,5a-Diazacyclopenta[c]pentalene would require a carefully designed precursor that allows for the sequential formation of the two fused rings with the desired connectivity and stereochemistry.
Spiro[1,3,4-metheno-2H-cyclobuta[c,d]pentalene]-Based Derivatives
The synthesis of derivatives based on the complex, cage-like spiro[1,3,4-metheno-2H-cyclobuta[c,d]pentalene] structure involves the functionalization of this pre-formed polycyclic core. An example is the synthesis of spiro-oxazolidinone derivatives.
The synthesis of a series of 1,1a,3,3a,4,5,5,5a,5b,6-decachlorooctahydro-4'-substituted spiro[1,3,4-metheno-2H-cyclobuta[c,d]pentalene-2,2'-oxazolidin]-5'-ones has been reported. This synthesis likely starts from the corresponding decachlorinated cage ketone. The spiro-oxazolidinone ring can be constructed by reacting the ketone with an appropriate amino alcohol, followed by cyclization to form the oxazolidinone ring.
The general synthetic approach can be summarized as:
Starting Material: A ketone derivative of the 1,3,4-metheno-2H-cyclobuta[c,d]pentalene cage structure.
Ring Formation: Reaction with an amino alcohol to form an intermediate which then undergoes cyclization to yield the spiro-oxazolidinone.
This methodology allows for the introduction of various substituents on the oxazolidinone ring, leading to a library of derivatives with potentially diverse chemical and biological properties.
Octahydro-1H-cyclobuta[cd]pentalen-1-one Derivatives
The synthesis of the octahydro-1H-cyclobuta[cd]pentalen-1-one core can be achieved through an intramolecular double Michael addition reaction. rsc.org This elegant approach allows for the construction of the complex tricyclic framework in a highly efficient manner.
The synthesis starts with 1,3-cyclopentanedione derivatives that have a Michael acceptor in the side chain. The key steps are:
Umpolung of Reactivity: The 1,3-cyclopentanedione is converted into a 1,4-bis(silyloxy)cyclopentadiene through silylation. This transformation reverses the normal reactivity of the dione, making one of the carbon atoms nucleophilic.
First Michael Addition: The silyloxy-substituted carbon atom then attacks the Michael acceptor in the side chain, leading to the formation of a bicyclic intermediate.
Second Michael Addition (Cyclization): With an appropriate choice of the Michael acceptor, a second intramolecular cyclization occurs, where a nucleophile attacks the activated cyclopentenone moiety, forming the cyclobutane ring and completing the tricyclic cyclobuta[cd]pentalene skeleton. rsc.org
This methodology provides a powerful tool for the synthesis of various substituted octahydro-1H-cyclobuta[cd]pentalen-1-one derivatives. rsc.org
| Step | Description | Key Transformation |
|---|---|---|
| 1 | Activation of 1,3-cyclopentanedione | Formation of 1,4-bis(silyloxy)cyclopentadiene |
| 2 | First Ring Formation | Intramolecular Michael addition to form a bicyclic system |
| 3 | Second Ring Formation (Cyclobutane) | Intramolecular Michael addition to form the tricyclic core |
Octahydro-1H-3,5,1-(epiethaneresearchgate.netresearchgate.netunt.edutriyl)cyclobuta[cd]pentalene-2-carboxylic acid
This compound is a highly complex, polycyclic cage-like molecule with a carboxylic acid functionality. The synthesis of such intricate structures, often referred to as "birdcage" hydrocarbons, presents a significant synthetic challenge and typically involves multi-step sequences with carefully planned ring-forming reactions.
Construction of the Cage Framework: This is the most challenging part of the synthesis and could be achieved through a series of cycloaddition reactions (e.g., Diels-Alder reactions) and intramolecular cyclizations to build the polycyclic skeleton.
Introduction of the Carboxylic Acid Group: The carboxylic acid functionality could be introduced at a late stage of the synthesis. For example, a precursor cage molecule with a suitable functional group (e.g., a ketone or an ester) could be converted to the carboxylic acid. A common sequence for this is the Wolff-Kishner reduction of a β-keto ester "cage" molecule to the corresponding carboxylic acid. unt.edu
The synthesis of such complex molecules requires a deep understanding of stereocontrolled reactions and the strategic use of protecting groups.
Halogenated Octahydropentalene Derivatives
The synthesis of halogenated derivatives of octahydropentalene, also known as bicyclo[3.3.0]octane, involves several strategic approaches, including ring expansion, transannular cyclization, and functional group transformation of pre-existing bicyclic systems. These methods provide access to bromo-, iodo-, chloro-, and fluoro-substituted octahydropentalenes, which are valuable intermediates in organic synthesis.
Brominated Octahydropentalene Derivatives
A significant method for the synthesis of brominated bicyclo[3.3.0]octanes involves the acid-catalyzed ring expansion of bicyclo[3.2.0]heptane precursors. arkat-usa.orgresearchgate.net Specifically, the reaction of 6-(1-methylethylidene)-bicyclo[3.2.0]heptanes with hydrobromic acid (HBr) in acetic acid (HOAc) leads to the formation of a mixture of 2-bromo-3,3-dimethylbicyclo[3.3.0]octane and 3-bromo-2,2-dimethylbicyclo[3.3.0]octane. arkat-usa.orgresearchgate.net This transformation proceeds with high stereoselectivity and moderate regioselectivity. arkat-usa.orgresearchgate.net The reaction is sensitive to the polarity of the solvent; in less polar solvents like diethyl ether, the ring expansion is suppressed, and the reaction instead yields products from the simple addition of HBr across the double bond. arkat-usa.orgresearchgate.net
Another approach involves the direct bromination of functionalized octahydropentalene systems. For instance, the bromination of tetramethyl bicyclo[3.3.0]octane-3,7-dione-2,4,6,8-tetracarboxylate has been reported, demonstrating that the bicyclic core can be halogenated after its formation. researchgate.net
| Starting Material | Reagents & Conditions | Products | Yield |
|---|---|---|---|
| 6-(1-Methylethylidene)bicyclo[3.2.0]heptane | 33% HBr in HOAc, room temperature | 2-Bromo-3,3-dimethylbicyclo[3.3.0]octane and 3-Bromo-2,2-dimethylbicyclo[3.3.0]octane | Near quantitative |
| 1-Methyl-6-(1-methylethylidene)bicyclo[3.2.0]heptane | 33% HBr in HOAc, room temperature | Corresponding brominated bicyclo[3.3.0]octanes | Data not specified |
Iodinated Octahydropentalene Derivatives
Iodinated bicyclo[3.3.0]octanes can be synthesized effectively through the iodine-induced transannular cyclization of 1,5-cyclooctadiene. acs.org This electrophilic addition reaction proceeds by attacking the double bonds within the eight-membered ring, leading to the formation of a bicyclic system. The reaction of 1,5-cyclooctadiene with iodine (I₂) results in the formation of a mixture of endo,exo- and endo,endo-2,6-diiodobicyclo[3.3.0]octane. acs.org The product distribution can be influenced by the reaction conditions and the specific iodine-containing reagent used. For example, using iodine monochloride (ICl) or iodine monobromide (IBr) can also facilitate this cyclization, yielding the corresponding chloro- or bromo-iodobicyclo[3.3.0]octanes. acs.org
| Reagent | Solvent | Product(s) | Yield |
|---|---|---|---|
| Iodine (I₂) | CH₂Cl₂/H₂O | endo,exo-2,6-Diiodobicyclo[3.3.0]octane and endo,endo-2,6-Diiodobicyclo[3.3.0]octane | 85% |
| Iodine Monochloride (ICl) | CH₂Cl₂ | endo-2-Chloro-exo-6-iodobicyclo[3.3.0]octane | 62% |
| Iodine Monobromide (IBr) | CH₂Cl₂ | endo-2-Bromo-exo-6-iodobicyclo[3.3.0]octane | 75% |
Chlorinated and Fluorinated Octahydropentalene Derivatives
The synthesis of chlorinated octahydropentalene derivatives has been explored through various methodologies. An efficient copper-catalyzed transannular ring-closing reaction of eight-membered rings has been developed to produce bicyclo[3.3.0]octenones, with mechanistic studies suggesting a pathway that may involve a chlorination event followed by a Kornblum reaction. acs.org While this method does not halogenate a saturated octahydropentalene, it constructs the bicyclic core with an incorporated halogen.
Regarding fluorinated derivatives, research has shown the viability of introducing fluorine onto the bicyclo[3.3.0]octane framework. researchgate.net Studies have been conducted on the fluorination of cis-bicyclo[3.3.0]octane-3,7-diones, indicating that ketone functional groups on the octahydropentalene skeleton can serve as handles for introducing fluorine atoms. researchgate.net General strategies for halogenating bicyclic compounds often employ reagents like N-chlorosuccinimide (NCS) for chlorination or specialized electrophilic fluorinating agents for fluorination, typically targeting activated positions such as enolates derived from ketones. ucl.ac.uk
Reaction Mechanisms and Chemical Reactivity of Octahydropentalenes
Fundamental Reaction Pathways
The reactivity of the octahydropentalene framework is influenced by its three-dimensional structure. The cis and trans isomers exhibit different stability, with the cis isomer being significantly more stable due to lower ring strain. This inherent stability impacts the conditions required for and the products of various chemical transformations.
Hydrogenation Processes and Saturation Pathways
Catalytic hydrogenation is a fundamental process for the saturation of unsaturated precursors to yield the octahydropentalene skeleton. This reaction typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C), and hydrogen gas to reduce carbon-carbon double bonds within a bicyclo[3.3.0]octane framework.
The mechanism of catalytic hydrogenation on a metal surface is a heterogeneous process. It begins with the adsorption of the unsaturated organic molecule and hydrogen gas onto the catalyst surface. The hydrogen molecules dissociate into hydrogen atoms, which are then added across the double bond of the alkene in a stepwise manner. This process generally occurs with syn stereochemistry, meaning that both hydrogen atoms add to the same face of the double bond. The stereochemical outcome is often dictated by the accessibility of the catalyst to the faces of the molecule, with the reaction favoring the less sterically hindered face. For instance, in substituted bicyclo[3.3.0]octene systems, the hydrogen atoms will preferentially add to the face of the double bond that is less obstructed by substituents.
| Reaction Type | Catalyst | Key Feature | Stereochemistry |
|---|---|---|---|
| Catalytic Hydrogenation | Pd/C, PtO2, etc. | Saturation of C=C bonds | Syn-addition |
Oxidation Reactions in Octahydropentalene Systems
The oxidation of the saturated octahydropentalene framework involves the activation of C-H bonds, which are generally unreactive. The development of methods for the selective oxidation of alkanes is a significant area of research in organic chemistry. These reactions can lead to the introduction of functional groups such as hydroxyl or carbonyl groups.
While specific examples of the direct oxidation of the parent octahydropentalene are not extensively documented in readily available literature, the principles of alkane oxidation can be applied. Such reactions often proceed via radical mechanisms or are catalyzed by transition metal complexes. For instance, palladium-catalyzed allylic C-H oxidation has been demonstrated on bicyclic systems, suggesting that with appropriate directing groups or catalysts, selective oxidation of the octahydropentalene core could be achieved. The regioselectivity and stereoselectivity of such reactions would be highly dependent on the specific reagents and the substitution pattern of the octahydropentalene derivative.
Electrophilic Substitution on the Octahydropentalene Framework
Electrophilic substitution on a saturated carbocyclic framework like octahydropentalene is not a typical reaction pathway, as the molecule lacks the electron-rich pi systems found in aromatic compounds that facilitate such reactions. Electrophilic attack on alkanes generally requires superacidic conditions to generate highly reactive electrophiles that can interact with C-H or C-C sigma bonds.
In the context of functionalized octahydropentalene derivatives, electrophilic reactions are more plausible. For example, enolates of bicyclo[3.3.0]octanones can react with electrophiles. Furthermore, the reaction of bicyclic systems with electrophiles can be influenced by the stereochemistry of the substrate. For instance, the base-catalyzed cleavage of a tricyclo[3.3.0.03,7]octan-1-ol derivative, which can be considered a form of electrophilic attack at a carbon atom, shows solvent-dependent stereochemistry. In solvents of low dielectric constant, the reaction proceeds with retention of configuration, while in more polar, protic solvents, inversion is favored.
Unique Reactivity Profiles of Strained Octahydropentalene Derivatives
The introduction of strain into the octahydropentalene framework, particularly in the trans-fused isomer, leads to unique reactivity profiles. The high strain energy of trans-bicyclo[3.3.0]octane makes its synthesis challenging and imparts it with a propensity to undergo reactions that relieve this strain.
Resistance to Dimerization at Elevated Temperatures
While specific studies on the resistance to dimerization of strained octahydropentalene derivatives at elevated temperatures are not widely reported, the thermal stability of strained molecules is a subject of significant interest. The tendency of molecules to dimerize or polymerize at high temperatures is often driven by the relief of strain or the formation of more stable conjugated systems. However, the specific structural features of a strained molecule can also impart a kinetic barrier to such reactions. The rigid framework of a polycyclic alkane might sterically hinder the approach of another molecule, thus preventing dimerization even if it is thermodynamically favorable. The balance between the driving force for strain relief and the kinetic barriers to reaction will determine the ultimate thermal stability of a particular strained octahydropentalene derivative.
Reactivity of Polycyclic Strained Ring Systems
The reactivity of polycyclic strained ring systems, including those containing the bicyclo[3.3.0]octane core, is a rich area of chemical research. The strain within these molecules can be harnessed to drive chemical transformations that would not occur in their acyclic or less-strained counterparts. For example, the strained C-C bonds in such systems can exhibit umpolung reactivity, acting as nucleophiles in reactions with electron-deficient species, a behavior contrary to their typical electrophilic character.
The construction of highly strained trans-fused bicyclo[3.3.0]octane skeletons is a notable achievement in synthetic organic chemistry, often requiring specialized methods that can overcome the significant energy barrier to their formation. Once formed, the high strain energy of these molecules makes them valuable intermediates for the synthesis of complex natural products, as the release of this strain can be a powerful driving force for subsequent chemical transformations.
| Derivative Type | Key Reactivity Feature | Driving Force |
|---|---|---|
| trans-fused Bicyclo[3.3.0]octane | High reactivity towards strain-releasing reactions | High ring strain energy |
| Functionalized Strained Systems | Potential for umpolung reactivity of C-C bonds | Strain-induced polarization of sigma bonds |
Radical Reactions and Ring Closure Dynamics
The formation of the bicyclo[3.3.0]octane skeleton, the core structure of octahydropentalene, can be achieved through radical cyclization reactions. These reactions typically involve the intramolecular cyclization of an alkenyl radical, where the regiochemical and stereochemical outcomes are governed by a complex interplay of kinetic and thermodynamic factors. The dynamics of ring closure are highly dependent on the structure of the radical precursor and the reaction conditions.
A common strategy involves the 5-exo-trig cyclization of a 6-alkenyl radical substituted appropriately to yield the fused five-membered ring system. The stability of the radical intermediates plays a crucial role in directing the reaction pathway. Radical stability generally follows the order of tertiary > secondary > primary, a trend similar to that of carbocations. youtube.com Furthermore, radical stability is enhanced by resonance, which can delocalize the unpaired electron over multiple atoms. youtube.com In the context of forming the octahydropentalene system, the transition state geometry for the ring closure determines the stereochemistry of the newly formed ring junction.
Research into alkenyl radical ring closures has established principles that guide the synthesis of cyclopentane (B165970) rings, which are fundamental to the octahydropentalene structure. dntb.gov.ua The regioselectivity of the cyclization is a key consideration, with the formation of a five-membered ring (5-exo cyclization) often being kinetically favored over the formation of a six-membered ring (6-endo cyclization), according to Baldwin's rules.
| Factor | Influence on Ring Closure Dynamics | Research Finding |
| Radical Position | Determines the initial site of reactivity and influences the feasibility of different cyclization pathways. | Tertiary radicals are the most stable, followed by secondary and then primary radicals, which can dictate the preferred precursor design. youtube.com |
| Substituent Effects | Steric and electronic effects of substituents on the alkenyl chain can alter the rate and stereoselectivity of the cyclization. | Electron-withdrawing or -donating groups can influence the transition state energy of the ring closure. |
| Transition State | The geometry of the transition state (e.g., chair-like vs. boat-like) dictates the stereochemical outcome at the ring fusion. | The preference for a specific transition state is a key factor in achieving stereocontrol during the synthesis of fused bicyclic systems. dntb.gov.ua |
| Regioselectivity | Governs whether a five-membered or six-membered ring is formed from an acyclic precursor. | 5-exo cyclizations are generally kinetically preferred for forming cyclopentane rings, which is essential for the bicyclo[3.3.0]octane framework. dntb.gov.ua |
Advanced Mechanistic Investigations
Transannular Electrophilic Cyclizations in Pentalene-Related Polycycles
Transannular electrophilic cyclization is a powerful method for constructing complex polycyclic systems from medium-sized or macrocyclic precursors. researchgate.net This strategy has been effectively employed in the synthesis of novel polycyclic pentalenes, where the inherent antiaromaticity of the pentalene (B1231599) core can be modulated by fusing additional aromatic rings. nih.gov
A notable example involves the synthesis of polycyclic pentalenes from in situ-generated tetrakisdehydro nih.govannulenes. nih.gov This process proceeds through successive transannular cyclizations, effectively building a complex, π-conjugated system around a central pentalene core. While pentalenes themselves are highly reactive due to their 8π electron antiaromatic nature, their stability can be enhanced by fusing them with benzene (B151609) rings. However, this fusion can compromise the antiaromaticity of the pentalene unit. Research has shown that by fusing four additional aromatic rings to the periphery of a dibenzo[a,e]pentalene system, the antiaromatic character can be restored and even enhanced. nih.gov These advanced structures exhibit unique properties, including absorptions in the visible-to-near-infrared (NIR) region. nih.gov
| Precursor Type | Reaction | Resulting Structure | Key Finding |
| Tetrakisdehydro nih.govannulenes | Successive transannular cyclizations | Polycyclic fused dibenzo[a,e]pentalenes | The antiaromaticity of the central pentalene core is restored and enhanced by the peripheral fused aromatic rings. nih.gov |
This synthetic approach provides a design principle for producing stable yet highly antiaromatic pentalenes, where the electronic properties can be tuned by altering the aromaticity of the peripherally fused rings. nih.gov
Ion/Molecule Reactions in Low-Temperature Plasma Environments
The gas-phase chemistry of ions derived from octahydropentalene and its derivatives can be investigated in low-temperature plasma environments, often simulated using mass spectrometry techniques like Fourier transform ion cyclotron resonance mass spectrometry (ESI-FTMS). nih.gov Low-temperature plasmas contain high-energy electrons capable of breaking chemical bonds and generating a variety of reactive chemical species, including ions and radicals, while the heavier particles remain near room temperature. pppl.gov
Studies on the gas-phase behavior of molecules containing the bicyclo[3.3.0]octane framework provide insight into the intrinsic reactivity and stability of these systems. For instance, the chiral recognition of bicyclo[3.3.0]octane-2,6-diol has been achieved in the gas phase by studying the competitive unimolecular dissociation of zinc(II)-bound complexes using collision-induced dissociation (CID). nih.gov In such experiments, a precursor ion is mass-selected and subjected to collisions with an inert gas (e.g., argon), leading to fragmentation. The analysis of the resulting daughter ions reveals information about the structure and energetics of the parent ion complex. nih.gov
In one study, the tetrameric cluster ion [A2B2Zn(II)-H]+ (where B is bicyclo[3.3.0]octane-2,6-diol and A is a chiral reference) was found to dissociate into two specific trimeric ions. nih.gov Further investigation of related ions, such as [A2BZn(II)-H]+, yielded two distinct fragment ions. nih.gov The fragmentation patterns and their kinetics provide detailed information about the gas-phase interactions and thermochemistry of the bicyclo[3.3.0]octane core within a complex ionic structure.
| Precursor Ion | Dissociation Method | Observed Daughter Ions | Significance |
| [A2B2Zn(II)-H]+ | Collision-Induced Dissociation (CID) | Two distinct trimeric ions | Demonstrates competitive dissociation pathways in the gas phase. nih.gov |
| [A2BZn(II)-H]+ | Collision-Induced Dissociation (CID) | [ABZn(II)-H]+ and [A2Zn(II)-H]+ | Allows for the determination of the difference in Gibbs free energy between fragment ions. nih.gov |
| [AB2Zn(II)-H]+ | Collision-Induced Dissociation (CID) | [ABZn(II)-H]+ | Shows a single, stable dissociation channel under the experimental conditions. nih.gov |
These ion/molecule reaction studies are fundamental to understanding the intrinsic chemical properties of the octahydropentalene skeleton, free from solvent effects.
Structural Features and Conformational Analysis of Octahydropentalenes
Stereochemical Considerations in Octahydropentalene Systems
The manner in which the two cyclopentane (B165970) rings are fused gives rise to distinct isomers with differing stabilities and dynamic behaviors.
Octahydropentalene exists as two primary stereoisomers: cis-octahydropentalene and trans-octahydropentalene. biomedres.us In the cis isomer, the hydrogen atoms at the bridgehead carbons are on the same side of the molecule, whereas in the trans isomer, they are on opposite sides.
Unlike many acyclic systems where trans isomers are generally more stable due to reduced steric hindrance, in the bicyclo[3.3.0]octane system, the cis isomer is considerably more stable than the trans isomer. biomedres.usnist.gov The energy difference between the two is significant, with the cis form being more stable by approximately 6.4 to 8 kcal/mol. rsc.orgbiomedres.us This increased stability of the cis isomer is primarily attributed to the severe ring strain inherent in the trans-fused structure. rsc.orgbiomedres.us The geometry of the trans fusion contorts the five-membered rings, leading to high strain energy. rsc.orgrsc.org
| Isomer | Relative Stability | Energy Difference (kcal/mol) |
| cis-Octahydropentalene | More Stable | ~6.4 - 8.0 |
| trans-Octahydropentalene | Less Stable |
This table summarizes the relative stability of cis- and trans-octahydropentalene isomers.
The individual cyclopentane ring is known for its fluxional nature, rapidly interconverting between envelope and half-chair conformations in a process called pseudorotation. biomedres.us When two such rings are fused, their conformational freedom is affected.
Cis-octahydropentalene retains a notable degree of flexibility. biomedres.us Although the fusion point at the bridgehead carbons is rigid, the two five-membered rings are mobile and fluxional. biomedres.us The molecule can undergo complex conformational changes, interconverting between various forms, including 13 double envelope forms and 8 envelope half-chair forms. biomedres.us This partial mobility has a significant impact on the properties of natural products containing this structural motif. biomedres.us
In stark contrast, trans-octahydropentalene is a conformationally rigid molecule. biomedres.usbiomedres.us The fusion imposes severe restrictions on the ring system, preventing the kind of pseudorotation seen in the cis isomer. biomedres.us This rigidity contributes to the high strain and lower stability of the trans isomer.
Strain Energy and Molecular Rigidity
The strain energy of bicyclo[3.3.0]octane isomers has been determined through heat of combustion experiments and theoretical calculations. These studies provide quantitative insight into the energetic differences between the cis and trans forms. The experimentally derived standard gas-phase heats of formation (ΔfH°gas) highlight this disparity.
| Compound | ΔfH°gas (kcal/mol) at 25°C |
| cis-Bicyclo[3.3.0]octane | -22.3 ± 0.5 |
| trans-Bicyclo[3.3.0]octane | -15.9 ± 0.6 |
This table displays the standard gas-phase heats of formation for the isomers of bicyclo[3.3.0]octane, with data sourced from Chang et al., 1970. epa.gov
The difference in the heats of formation, 6.4 kcal/mol, is a direct measure of the greater strain energy in the trans isomer compared to the cis isomer. epa.gov Calculations have corroborated this, showing a significant energy difference between the two, reinforcing the concept that the trans-fused system is "highly strained". rsc.org
The fusion of the two five-membered rings creates a polycyclic system with constrained dynamics. As noted previously, the trans fusion results in a highly rigid molecular structure. biomedres.us This rigidity and the associated high strain energy make molecules containing a trans-fused bicyclo[3.3.0]octane core notoriously difficult to synthesize. rsc.orgrsc.org The structural constraints prevent the rings from adopting low-energy conformations that are accessible to a single cyclopentane ring.
Conversely, the cis fusion allows for greater molecular mobility. biomedres.us While not as flexible as an acyclic alkane, the cis-octahydropentalene skeleton is not entirely rigid, exhibiting fluxional behavior at both ends of the molecule. biomedres.usbiomedres.us This balance of stability and partial mobility makes the cis-bicyclo[3.3.0]octane unit a common feature in various natural products. biomedres.us
Theoretical Insights into Aromaticity and Electronic Structure
Aromaticity is a concept in chemistry used to describe a property of cyclic, planar structures with a ring of resonance bonds that gives them increased stability. researchgate.net This property is fundamentally linked to the electronic structure of a molecule, specifically the delocalization of π (pi) electrons within a cyclic system of p-orbitals. According to Hückel's rule, for a molecule to be aromatic, it must be cyclic, planar, fully conjugated, and possess (4n+2) π electrons. researchgate.net
Octahydropentalene is a saturated bicyclic alkane. Its carbon atoms are sp³-hybridized and form only single (sigma) bonds. The molecule is not planar and lacks a continuous, cyclic system of p-orbitals and the associated π electrons. Therefore, octahydropentalene does not meet any of the criteria for aromaticity and is a non-aromatic compound. Its electronic structure is characterized by localized sigma bonds, typical of any saturated hydrocarbon. Theoretical studies on related systems focus on concepts like ring strain and conformational energies rather than aromaticity, which is not a relevant property for this saturated molecule. rsc.org
Influence of Octahydro-Saturation on Pentalene's Antiaromatic Character
Pentalene (B1231599) is a polycyclic hydrocarbon composed of two fused five-membered rings, containing a system of eight π-electrons. According to Hückel's rule, cyclic, planar molecules with 4n π-electrons are considered antiaromatic, a state characterized by significant electronic destabilization and high reactivity. Pentalene, with its eight π-electrons (where n=2), fits this definition perfectly and is a well-documented example of an antiaromatic compound. This antiaromatic character is the primary reason for its instability, causing it to dimerize readily even at temperatures as low as -100 °C.
The process of converting pentalene to octahydropentalene involves the complete saturation of the carbon skeleton through hydrogenation. This saturation fundamentally alters the electronic structure of the molecule. The key changes and their influence are detailed in the table below.
| Feature | Pentalene | Octahydropentalene | Influence of Saturation |
| Hybridization | sp² | sp³ | Alters bond angles and geometry. |
| π-Electron Count | 8 | 0 | Eliminates the cyclic, conjugated π-system. |
| Aromaticity | Antiaromatic | Non-aromatic | Removes the source of electronic destabilization. |
| Stability | Highly unstable, reactive | Stable, behaves as a typical cycloalkane | Results in a significant increase in chemical stability. |
The transition from sp² to sp³ hybridization across the molecule breaks the continuous loop of p-orbitals that is necessary for the delocalization of π-electrons. As a result, octahydropentalene lacks the 4n π-electron system required for antiaromaticity. It is, therefore, a non-aromatic, saturated bicyclic alkane. This saturation relieves the electronic strain of antiaromaticity, yielding a much more stable compound. The instability inherent in pentalene is completely removed, and octahydropentalene exhibits the typical chemical properties of other saturated hydrocarbons.
Delocalization and Electronic Properties in Octahydropentalene Derivatives
As a saturated aliphatic compound, the octahydropentalene (bicyclo[3.3.0]octane) core does not possess any inherent π-electron delocalization. Its structure consists solely of single covalent bonds, meaning there is no conjugated system to support delocalized electrons. However, the rigid and well-defined three-dimensional structure of the octahydropentalene skeleton plays a critical role in governing the electronic properties and any potential delocalization within its derivatives.
The influence of the octahydropentalene core is primarily conformational and steric. The fused-ring system limits the conformational freedom of the molecule, forcing substituents into specific and predictable spatial orientations. This rigid template is of significant interest in chemical design atlantis-press.com. The shape of bicyclic compounds and the ability to control the spatial orientation of various substituents are crucial in determining their chemical and biological properties ucl.ac.uk.
Key influences of the octahydropentalene core on its derivatives include:
Stereoelectronic Control : The fixed geometry of the bicyclic frame can align the orbitals of substituents in specific ways, potentially influencing reactivity and stability. For example, the stereoselectivity of reactions on bicyclo[3.3.0]octene derivatives has been shown to be controlled by the torsional effects and conformational preferences of the ring system nih.gov.
Modulation of Substituent Electronics : While delocalization is not present in the saturated core, it can exist within an attached substituent (e.g., a phenyl or vinyl group). The octahydropentalene scaffold can influence this delocalization. Steric hindrance between the substituent and the bicyclic frame can force the substituent to twist, reducing the overlap of its p-orbitals and thereby altering its electronic delocalization and properties.
Inductive Effects : Substituents on the octahydropentalene framework can exert inductive effects that are transmitted through the sigma-bond network, affecting the electron density and reactivity at other positions in the molecule. The rigid nature of the skeleton ensures that these effects are transmitted in a predictable manner based on the substituent's position.
The table below summarizes how the structural features of the octahydropentalene core impact the electronic properties of its derivatives.
| Structural Feature of Core | Consequence for Derivatives | Example of Electronic Effect |
| Rigid Bicyclic Scaffold | Fixed spatial orientation of substituents. | Conformational control over reaction stereoselectivity nih.gov. |
| Saturated σ-Framework | No inherent π-delocalization. | Electronic effects are transmitted via induction through single bonds. |
| Steric Profile | Can force attached unsaturated groups to rotate. | Twisting of a conjugated substituent can disrupt its π-orbital overlap, altering its electronic and optical properties. |
In essence, the octahydropentalene unit acts as a structural foundation. It provides no delocalization itself but, in its derivatives, it precisely positions functional groups in three-dimensional space, thereby controlling how the electronic properties of those groups are expressed and interact with their environment.
Computational Chemistry and Theoretical Studies on Octahydropentalene
Quantum Mechanical (QM) Approaches for Energetic and Electronic Properties
Quantum mechanics serves as the fundamental framework for describing the behavior of electrons within molecules. While exact solutions to the Schrödinger equation are not feasible for polyatomic systems like octahydropentalene, approximate methods, including ab initio and semi-empirical calculations, provide deep insights into molecular structure and reactivity. researchgate.net These approaches are vital for elucidating the three-dimensional structures, relative energies of isomers (cis- and trans-octahydropentalene), and the energy barriers separating different conformations.
Density Functional Theory (DFT) has emerged as a predominant quantum mechanical method in computational chemistry, offering a favorable balance between accuracy and computational expense. DFT is based on the Hohenberg-Kohn theorems, which establish that the ground-state properties of a system are determined by its electron density. This method is widely used to study the electronic structure and molecular properties of various isomers. neuroquantology.com
For octahydropentalene, DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-31G* and 6-311G*, are employed to perform geometry optimizations and determine the minimum possible energy of the molecule. atlantis-press.comneuroquantology.comresearchgate.net These calculations help in understanding the stability of different isomers by comparing their thermodynamic parameters, including enthalpy, internal energy, and Gibbs free energy. neuroquantology.com Studies have shown that for bicyclo[3.3.0]octane isomers, the cis configuration is more stable than the trans configuration. atlantis-press.com The energy difference is primarily attributed to the significant ring strain in the trans isomer, which forces the two fused five-membered rings into less favorable conformations.
Table 1: Calculated Geometrical Parameters for Cis-Octahydropentalene This table presents a selection of optimized geometrical parameters for cis-octahydropentalene calculated at the B3LYP/6-311G level of theory.*
| Parameter | Bond/Atoms | Value |
| Bond Length | C1-C2 | 1.55 Å |
| C2-C3 | 1.56 Å | |
| C1-C5 | 1.54 Å | |
| Bond Angle | ∠C1-C2-C3 | 105.25° |
| ∠C2-C1-C5 | 101.99° | |
| Dihedral Angle | C5-C4-C3-C2 | 28.90° |
| Data sourced from computational studies on cyclooctene (B146475) isomers. researchgate.net |
Computational methods are instrumental in determining the energetics of chemical reactions, including the calculation of bond dissociation energies (BDEs) and the energy barriers of reaction pathways. scispace.comnih.govescholarship.org For instance, theoretical calculations can map the potential energy surface connecting the cis and trans isomers of octahydropentalene, allowing for the characterization of the transition state and the determination of the activation energy for isomerization.
In broader studies of pentalene (B1231599) systems and related strained molecules, computational approaches like multiconfigurational self-consistent field theory (CASSCF) and second-order perturbation theory (CASPT2), alongside DFT, have been used to investigate complex isomerization reactions. scispace.com For example, the isomerization of N8 cubane (B1203433) to an N8 structure analogous to pentalene was studied, revealing transition states with moderately high energy barriers (10–20 kcal/mol) for most steps. scispace.com These calculations are crucial for predicting the feasibility and kinetics of chemical transformations. datapdf.com For example, the activation energy for the thermal decomposition of a high-density fuel with a structure similar to octahydropentalene was determined to be 248.5 kJ mol⁻¹. datapdf.com
Molecular orbital (MO) theory provides a framework for understanding the electronic properties and reactivity of molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important. The energy difference between them, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. dokumen.pub A smaller gap generally suggests higher reactivity. dokumen.pub
For pentalene derivatives, computational studies have shown that the HOMO-LUMO gap can be tuned by introducing substituents or extending the π-system. nih.govacs.org For example, in a study of azapentalene derivatives, the calculated HOMO-LUMO energy gaps varied with different substituents, with values ranging from 2.98 eV to 3.31 eV. acs.org Time-dependent DFT (TD-DFT) calculations can be used to assign electronic transitions observed in UV-vis spectra, such as the HOMO → LUMO transition, which often corresponds to the lowest energy absorption band. dokumen.pubacs.org These analyses are vital for designing molecules with specific optical and electronic properties. acs.org
Table 2: Calculated HOMO-LUMO Gaps for Substituted Azapentalene Derivatives This table shows the impact of different substituents on the calculated electronic properties of a 2-azapentalene core.
| Compound/Substituent | HOMO (eV) | LUMO (eV) | ΔE_gap (eV) |
| Parent Azapentalene (3) | -5.73 | -2.42 | 3.31 |
| Triphenyl Substituted (23) | -5.87 | -2.80 | 3.07 |
| TIPS-ethynyl Substituted (25) | -5.92 | -2.86 | 3.06 |
| TIPS-ethynyl Substituted (26) | -5.91 | -2.92 | 2.99 |
| Data adapted from a study on Hafner's Azapentalenes. acs.org |
Molecular Dynamics (MD) Simulations for Conformational Landscapes
The conformational landscape of octahydropentalene is complex due to the flexibility of its two fused five-membered rings. cis-Octahydropentalene, in particular, exhibits significant conformational mobility, a characteristic inherited from the pseudorotation of cyclopentane (B165970) rings. Molecular dynamics (MD) simulations are a powerful computational tool for exploring the time-dependent behavior of molecules, including these conformational changes. nih.gov
MD simulations can map the conformational energy landscape, identifying stable conformers and the pathways for interconversion between them. For cis-octahydropentalene, computational studies have identified the double envelope (cEE) forms as the most stable conformations, with envelope-half-chair (cEHC) and double half-chair (cHCHC) conformers being higher in energy. The energy barriers between these conformers are typically low, allowing for rapid interconversion at room temperature, a behavior described as fluxional. MD simulations can also be used to study how the octahydropentalene scaffold interacts with other molecules, such as in biological systems, by refining docking poses and analyzing intermolecular interactions over time. nih.gov
Aromaticity Descriptors and Ring Current Models Applied to Pentalene Derivatives
The parent pentalene is a classic example of an 8π antiaromatic hydrocarbon. acs.orgmdpi.com Its properties are governed by this electronic character, leading to high reactivity. mdpi.com Computational chemistry offers various descriptors to quantify the aromaticity or antiaromaticity of cyclic molecules. These are often based on magnetic, geometric, or electronic criteria. rsc.org
One common magnetic criterion is the Nucleus-Independent Chemical Shift (NICS), which calculates the magnetic shielding at the center of a ring. mdpi.com Positive NICS values typically indicate antiaromaticity, while negative values suggest aromaticity. mdpi.com For pentalene derivatives like dibenzopentalene, NICS calculations show positive values for the five-membered rings and negative values for the six-membered rings, indicating localized antiaromatic and aromatic character, respectively. mdpi.com
Other advanced methods include the calculation of magnetically induced ring currents. rsc.orgnih.gov Ab initio calculations can produce maps of π-current density, which visualize the flow of electrons under an external magnetic field. nih.gov Paratropic (paramagnetic) ring currents are a signature of antiaromaticity, whereas diatropic (diamagnetic) currents signify aromaticity. mdpi.comnih.gov These models have been applied to pentalene and its heterocyclic BN-analogues, demonstrating a full range of tropicity that can be tuned by varying charge and substitution patterns. nih.gov Geometric descriptors like the Harmonic Oscillator Model of Aromaticity (HOMA) and electronic descriptors like the Aromatic Fluctuation Index (FLU) are also used to assess the degree of bond length equalization, another hallmark of aromaticity. acs.orgrsc.org
Computational Design and Prediction of Reactivity and Stability
Theoretical calculations are a cornerstone of modern molecular design, enabling the prediction of reactivity and stability for yet-to-be-synthesized molecules. scispace.comnih.gov By modifying the pentalene core—for example, through substitution, benzoannulation, or the introduction of heteroatoms—its electronic properties can be systematically tuned. nih.govacs.org
Computational studies guide these efforts by predicting how specific modifications will affect properties like the HOMO-LUMO gap, redox potentials, and aromatic character. nih.govacs.org For instance, research has shown that fusing aromatic rings to the pentalene core or adding electron-donating/withdrawing groups can alter the antiaromatic character and the band gap. acs.orgrsc.org Computational design principles have been suggested for creating extended hybrid systems incorporating pentalene isosteres with desired magnetic and optoelectronic properties. nih.gov This predictive power accelerates the discovery of novel functional materials based on the pentalene framework, helping to identify stable derivatives that are synthetically accessible. acs.org
Advanced Spectroscopic and Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic molecules, including the bicyclo[3.3.0]octane framework of octahydropentalene.
One-dimensional ¹H and ¹³C NMR spectra offer fundamental information about the chemical environment of each hydrogen and carbon atom in the octahydropentalene skeleton. The chemical shifts (δ) are highly sensitive to the electronic environment and spatial arrangement of the nuclei. For the parent cis-bicyclo[3.3.0]octane, the fused ring system results in a congested ¹H NMR spectrum due to similar chemical environments of the methylene protons. However, ¹³C NMR provides a clearer picture with distinct signals for the different carbon atoms.
In substituted octahydropentalenes, the chemical shifts are significantly influenced by the nature and stereochemistry of the substituents. Analysis of these shifts, when compared to the parent compound, allows for the determination of the substituent's position and relative orientation. For instance, the ¹³C NMR chemical shifts of phenyl-substituted cis-bicyclo[3.3.0]octane isomers show distinct variations that are critical for their identification oup.com. A comparison of calculated and observed chemical shifts for various isomers aids in confirming their structures oup.com.
Table 1: Representative ¹³C NMR Chemical Shifts for cis-Bicyclo[3.3.0]octane Derivatives
This table is interactive. Click on the headers to sort the data.
| Carbon Position | cis-Bicyclo[3.3.0]octane¹ | 1-Phenyl-cis-bicyclo[3.3.0]octane² | exo-2-Phenyl-cis-bicyclo[3.3.0]octane² |
|---|---|---|---|
| C1 | 44.1 | 58.1 | 44.5 |
| C2 | 26.8 | 36.3 | 53.9 |
| C3 | 34.0 | 26.9 | 42.4 |
| C4 | 34.0 | 34.2 | 34.4 |
| C5 | 44.1 | 42.9 | 43.1 |
| C6 | 26.8 | 26.9 | 26.5 |
| C7 | 34.0 | 34.2 | 34.5 |
| C8 | 26.8 | 36.3 | 25.4 |
¹Data for the parent compound in CDCl₃. ²Data for phenyl-substituted derivatives, assignments may be subject to specific isomeric configurations. oup.com
Due to the complex and often overlapping signals in one-dimensional spectra of bicyclic systems, multi-dimensional NMR techniques are essential for unambiguous structural and stereochemical assignments. ruc.dk
Correlation Spectroscopy (COSY): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the tracing of bonded hydrogen atoms through the carbon skeleton. This is fundamental in assigning protons within the fused five-membered rings.
Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded carbon and proton atoms, providing a powerful method to assign specific protons to their corresponding carbons. publish.csiro.au
Heteronuclear Multiple Bond Correlation (HMBC): This experiment detects longer-range couplings between protons and carbons (typically over two to three bonds). publish.csiro.auresearchgate.net It is crucial for connecting different spin systems and for positioning substituents and quaternary carbons that lack direct proton attachments.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is paramount for determining stereochemistry. It identifies protons that are close in space, regardless of whether they are bonded. ruc.dk For the rigid bicyclo[3.3.0]octane framework, NOESY correlations can definitively establish the cis or trans relationship of substituents by observing through-space interactions, for example, between a substituent and a bridgehead proton. dtic.mil
Mass Spectrometry (MS) Applications in Octahydropentalene Research
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of an analyte.
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. longdom.orgthermofisher.com This tandem technique is exceptionally well-suited for the analysis of complex mixtures containing octahydropentalene and its isomers or derivatives, which are common outcomes in chemical syntheses. etamu.eduscioninstruments.com
The process involves injecting a sample into the GC, where it is vaporized and separated into its individual components as it passes through a capillary column. thermofisher.com Each component elutes from the column at a characteristic retention time. Upon exiting the GC, the separated components enter the mass spectrometer, where they are ionized and fragmented. etamu.edu The resulting mass spectrum serves as a molecular "fingerprint."
The power of GC-MS lies in its ability to provide two dimensions of data for identification:
Retention Time: Comparison with a known standard can tentatively identify a compound. libretexts.org
Mass Spectrum: The fragmentation pattern provides detailed structural information. This allows for the identification of unknown components in a mixture by comparing their spectra to library databases or by interpreting the fragmentation patterns. libretexts.org
This technique was instrumental in the analysis of product mixtures from the Friedel-Crafts transannular alkylation of benzene (B151609) with (Z,Z)-1,5-cyclooctadiene, which yielded several phenyl-substituted bicyclo[3.3.0]octane isomers. oup.com
Understanding the mechanisms of reactions that form or functionalize the octahydropentalene skeleton often requires the detection of short-lived, highly reactive intermediates. nih.govrsc.org Reactive mass spectrometry, particularly using soft ionization techniques like Electrospray Ionization (ESI-MS), is a sensitive method for intercepting and characterizing these transient species directly from a reaction mixture. nih.gov
By sampling a reaction in progress, charged intermediates, such as carbocations or organometallic complexes involved in the formation of the bicyclo[3.3.0]octane ring system, can be detected. nih.gov Once an intermediate is isolated in the gas phase within the mass spectrometer, its structure can be further probed using tandem mass spectrometry (MS/MS) techniques like Collision-Induced Dissociation (CID). CID fragments the ion, and the resulting fragmentation pattern provides structural insights that help to confirm its identity. rsc.org This approach offers a window into reaction pathways that are often inaccessible by other spectroscopic methods. nih.govrsc.org
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state molecule. wordpress.comresearchgate.net It provides accurate data on bond lengths, bond angles, and torsional angles, revealing the exact conformation of the molecule in the crystal lattice.
While the parent octahydropentalene is a liquid, solid derivatives can be synthesized and analyzed. By introducing functional groups that facilitate crystallization (e.g., ketones, carboxylic acids, or aromatic rings), single crystals suitable for X-ray diffraction can be grown.
The analysis of such derivatives provides an unambiguous determination of the bicyclo[3.3.0]octane framework's conformation and the stereochemistry of its substituents. mdpi.com This experimental data is invaluable for confirming structures proposed by NMR and MS, and for benchmarking computational models. researchgate.net For example, the crystal structures of various bicyclic sulfone derivatives have been determined, revealing details about ring planarity and conformation. researchgate.net
Table 2: List of Chemical Compounds
| Compound Name |
|---|
| Pentalene (B1231599), octahydro- |
| cis-Bicyclo[3.3.0]octane |
| 1-Phenyl-cis-bicyclo[3.3.0]octane |
| exo-2-Phenyl-cis-bicyclo[3.3.0]octane |
| Benzene |
Vibrational Spectroscopy for Functional Group Analysis
The analysis of octahydropentalene's vibrational spectrum is complicated by its conformational flexibility, particularly in the cis-isomer. The molecule is not rigid but rather mobile and fluxional at both ends, with rigidity concentrated at the fused carbon atoms biomedres.us. This fluxional nature, often referred to as pseudorotation in five-membered rings, leads to the coexistence of multiple conformers, such as twist and bent forms, which are very close in energy. biomedres.usbiomedres.us Attempts to separate these conformers based on their vibrational patterns have proven challenging due to the similarity in their energies and vibrations. biomedres.usbiomedres.us
Key regions in the vibrational spectrum of octahydropentalene include:
C-H Stretching Region (approx. 2850-3000 cm⁻¹): This region is dominated by the symmetric and asymmetric stretching vibrations of the methylene (CH₂) and methine (CH) groups. The precise frequencies and intensities of these peaks can provide subtle information about the local environment of the C-H bonds.
C-H Bending Region (approx. 1350-1470 cm⁻¹): Scissoring and bending vibrations of the CH₂ and CH groups appear in this range.
Fingerprint Region (< 1500 cm⁻¹): This region contains a complex series of C-C stretching and skeletal bending modes that are highly characteristic of the bicyclo[3.3.0]octane framework. The Raman spectrum in the 1100-1600 cm⁻¹ range has been noted as particularly useful for confirming the fluxional nature of cyclopentane (B165970) derivatives like cis-octahydropentalene. biomedres.usbiomedres.us
The specific vibrational frequencies are sensitive to the molecule's symmetry and conformation. The subtle differences in the vibrational spectra of the various conformers make definitive assignments complex, often requiring computational methods alongside experimental data for accurate interpretation.
Table 1: Characteristic Vibrational Modes for Octahydropentalene
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Functional Group |
| C-H Stretch | 2850 - 3000 | CH, CH₂ |
| CH₂ Scissoring | ~1450 - 1470 | CH₂ |
| C-H Bending | ~1350 - 1450 | CH, CH₂ |
| Skeletal Vibrations | < 1500 | C-C framework |
UV-Vis Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. The types of electronic transitions that occur are dependent on the types of electrons present in the molecule.
Octahydropentalene is a saturated hydrocarbon, meaning it contains only sigma (σ) bonds (C-C and C-H) and lacks pi (π) electrons or non-bonding (n) electrons associated with heteroatoms. pharmatutor.orgyoutube.com Consequently, the only possible electronic transition is the promotion of an electron from a bonding σ orbital to an antibonding σ* orbital (a σ → σ* transition). slideshare.net
These σ → σ* transitions are very high-energy processes because σ bonds are strong and stable. slideshare.net A large amount of energy is required to excite these electrons, corresponding to absorption in the far or vacuum ultraviolet region, typically at wavelengths below 200 nm. pharmatutor.orgslideshare.netpharmatutor.org For example, saturated hydrocarbons like methane and propane absorb near 150 nm. slideshare.net
Standard UV-Vis spectrophotometers operate in the 200-800 nm range. Since the absorption for saturated compounds like octahydropentalene occurs below this range, it is considered transparent in the near-UV and visible regions. pharmatutor.org This means it does not produce a characteristic spectrum on a standard instrument and is colorless. Because of their transparency in this region, saturated hydrocarbons are often suitable for use as solvents in UV-Vis spectroscopy. pharmatutor.orgyoutube.com
Table 2: Electronic Transitions in Octahydropentalene
| Type of Transition | Electrons Involved | Wavelength of Maximum Absorption (λmax) | Region |
| σ → σ* | Sigma bonding electrons | < 200 nm | Far/Vacuum UV |
Applications and Emerging Research Directions of Octahydropentalene Chemistry
Octahydropentalene as a Versatile Synthon in Organic Synthesis
The rigid yet tunable framework of octahydropentalene has established it as a versatile synthon, or building block, in the field of organic synthesis. Its utility spans from the creation of intricate molecular structures to serving as a key precursor in the total synthesis of various natural products.
Building Blocks for Complex Molecular Architectures
The bicyclo[3.3.0]octane core is a recurring structural element in a multitude of bioactive natural products. This has inspired the development of octahydropentalene derivatives as fundamental building blocks for medicinal chemistry and the synthesis of complex molecules. For instance, tetrahydropentalene-2,5-dione derivatives, which are derived from the octahydropentalene framework, have been identified as promising synthons for creating intricate molecular structures aimed at drug discovery. nist.gov The inherent rigidity of the octahydropentalene scaffold allows for precise control over the spatial orientation of functional groups, a critical aspect in the design of molecules with specific biological activities.
The synthesis of molecules containing the bicyclo[3.3.0]octane skeleton is an active area of research. Methodologies have been developed for the stereocontrolled synthesis of functionalized octahydropentalene derivatives, which can then be elaborated into more complex targets. nih.gov These strategies often leverage the inherent conformational biases of the fused-ring system to achieve high levels of stereoselectivity.
Precursors in Natural Product Synthesis (e.g., Sesquiterpenes, Diterpenes, Triquinanes, Tetraquinanes, Polyquinanes)
The octahydropentalene skeleton is the foundational core of the polyquinane family of natural products, which are characterized by the presence of multiple fused five-membered rings. The synthesis of these complex natural products often involves the construction of a bicyclo[3.3.0]octane intermediate.
Triquinanes: These sesquiterpenes, containing three fused five-membered rings, are a prominent class of natural products for which octahydropentalene serves as a key precursor. A notable example is the synthesis of (±)-hirsutene, where a key step involves the rearrangement of a bicyclo[4.2.0]octane-2,5-dione to a bicyclo[3.3.0]oct-1(6)-en-2-one. researchgate.net The angular triquinane carbocyclic ring system, found in many natural products from both terrestrial and marine sources, can be accessed through the cyclopentyl-annulation of a bicyclo[3.3.0]oct-1-en-3-one system. nih.gov
Polyquinanes: The development of polyquinane chemistry has seen the synthesis of stereochemically well-defined cis-anti-cis triquinanes, tetraquinanes, and even novel pentaquinanes, where the octahydropentalene motif is a fundamental structural unit. researchgate.net These synthetic efforts are crucial for accessing sufficient quantities of these often-scarce natural products for biological evaluation.
Diterpenes: While the bicyclo[3.3.0]octane core is more commonly associated with sesquiterpenes, it also appears as a structural subunit in some tetracyclic diterpenoids. The biosynthesis of these complex molecules can involve rearrangements of other bicyclic systems, with the bicyclo[3.3.0]octane framework being an important branching point. nih.govacs.org Synthetic strategies towards these diterpenoids often involve the construction of this core as a key intermediate. researchgate.net
Contributions to Materials Science
The unique structural and energetic properties of octahydropentalene and its derivatives have led to their exploration in various areas of materials science, from the development of novel polymers to their potential use as high-energy-density fuels.
Development of Novel Polymers with Tailored Mechanical, Optical, and Electronic Properties
The rigid, V-shaped structure of the cis-bicyclo[3.3.0]octane unit makes it an attractive building block for the synthesis of polymers with enhanced thermal and mechanical properties. A notable example is the use of cis-bicyclo[3.3.0]octane-3,7-dione, derived from citric acid, to create a rigid biobased bis-spirocyclic diol monomer. lu.se This monomer has been used in melt polycondensation reactions to produce fully amorphous polycarbonates.
These resulting polycarbonates exhibit high glass transition temperatures (Tg) up to 100 °C and are thermally stable up to approximately 350 °C. lu.se Films cast from these polymers demonstrate excellent mechanical flexibility and strength, along with high transparency. lu.se This research highlights the potential of using octahydropentalene-derived monomers to create high-performance, biobased thermoplastics.
Below is a table summarizing the properties of a polycarbonate synthesized from a cis-bicyclo[3.3.0]octane-derived spiro-diol monomer.
| Property | Value |
| Monomer Source | cis-bicyclo[3.3.0]octane-3,7-dione |
| Polymer Type | Polycarbonate |
| Molecular Weight (Mn) | Up to 28 kg mol⁻¹ |
| Glass Transition Temperature (Tg) | Up to 100 °C |
| Thermal Decomposition Temperature (Td) | ~350 °C |
| Film Properties | Excellent mechanical flexibility and strength, high transparency |
Design of Heavily Constrained Aliphatic Templates for Molecular Self-Assembly
The rigid and well-defined three-dimensional structure of octahydropentalene makes it an excellent candidate for use as a template in molecular self-assembly. The constrained aliphatic framework of bicyclo[3.3.0]octane is of particular interest for the design of self-assembling motifs. atlantis-press.com The predictable geometry of the octahydropentalene core can be used to direct the spatial arrangement of appended functional groups, thereby controlling the formation of larger, ordered supramolecular structures. This approach is valuable for creating novel materials with specific functions, where the precise positioning of molecular components is crucial.
Exploration in High Energy Density Compounds and Strained Fuels
Cyclic and polycyclic hydrocarbons, especially those with significant ring strain, are known to have higher energy densities and volumetric heating values compared to their linear alkane counterparts. rsc.org This makes them attractive candidates for high-energy-density fuels. The bicyclo[3.3.0]octane framework, particularly the trans-fused isomer, possesses considerable strain energy, making it a molecule of interest in this field. researchgate.netacs.org
The heat of combustion, a measure of the energy released upon burning, has been determined for both cis- and trans-octahydropentalene. These values, along with their heats of formation, provide insight into their potential as energetic materials.
The following table presents key thermochemical data for cis- and trans-octahydropentalene.
| Compound | Isomer | Standard Liquid Enthalpy of Combustion (ΔcH°liquid) (kJ/mol) | Gas Phase Enthalpy of Formation (ΔfH°gas) (kcal/mol) |
| Octahydropentalene | cis- | -5265.7 ± 0.9 | -22.3 ± 0.5 |
| Octahydropentalene | trans- | Not explicitly found, but has higher strain energy | -15.9 ± 0.6 |
Data sourced from Cheméo and the Journal of the American Chemical Society. acs.orgchemeo.com
The higher strain energy of the trans-isomer suggests a greater energy release upon combustion. Research into strained multicyclic hydrocarbons has shown that they can have volumetric heats of combustion significantly higher than conventional fuels like JP-10. acs.org This makes octahydropentalene and its derivatives promising targets for the development of next-generation, high-performance fuels.
Research in Medicinal and Biological Chemistry
The octahydropentalene core, a saturated bicyclic system, represents an intriguing structural motif in medicinal and biological chemistry. Its unique three-dimensional architecture and conformational flexibility have led to its incorporation into various natural products and its exploration as a scaffold in drug discovery. Research in this area has focused on understanding the biosynthesis of complex molecules containing this framework, investigating the biological activities of its derivatives, and leveraging its structural properties for the design of novel therapeutic agents.
Pentalenene Synthase and Biosynthesis of Related Antibiotics (e.g., Pentalenolactone)
The biosynthesis of several antibiotics, most notably pentalenolactone, originates from the cyclization of a linear isoprenoid precursor, farnesyl diphosphate (FPP), into the tricyclic sesquiterpene hydrocarbon pentalenene. This crucial step is catalyzed by the enzyme pentalenene synthase.
Pentalenene synthase, a well-characterized terpenoid cyclase, orchestrates a complex carbocation-mediated cascade reaction. The process begins with the ionization of farnesyl diphosphate, leading to the formation of a farnesyl cation. This is followed by an intramolecular cyclization to form a humulyl cation intermediate. A subsequent 1,2-hydride shift and further cyclization events ultimately yield the characteristic tricyclic pentalenene structure. The enzyme's active site provides a template that guides the folding of the flexible farnesyl diphosphate substrate and stabilizes the highly reactive carbocation intermediates throughout the intricate reaction cascade.
The biosynthesis of pentalenolactone then proceeds through a series of oxidative modifications of the pentalenene hydrocarbon scaffold. A plausible biosynthetic pathway involves several key enzymatic steps, including hydroxylations and subsequent oxidations, to form a series of intermediates such as pentalenolactone D, E, and F. The gene clusters responsible for pentalenolactone biosynthesis have been identified in various Streptomyces species, revealing a collection of genes encoding the necessary enzymes for this multi-step process. Understanding this biosynthetic pathway not only provides insights into the natural production of these antibiotics but also opens avenues for synthetic biology approaches to generate novel analogs with potentially improved therapeutic properties.
| Enzyme/Intermediate | Function/Description | Organism(s) |
| Pentalenene Synthase | Catalyzes the cyclization of farnesyl diphosphate to pentalenene. | Streptomyces species |
| Farnesyl Diphosphate (FPP) | Linear isoprenoid precursor for pentalenene biosynthesis. | Ubiquitous |
| Pentalenene | Tricyclic sesquiterpene hydrocarbon precursor to pentalenolactones. | Streptomyces species |
| Pentalenolactone | A bioactive antibiotic derived from pentalenene. | Streptomyces species |
Investigation of Biological Activities of Octahydropentalene Derivatives (e.g., Enzyme Modulation, Receptor Interactions, Anticancer Properties, CCR2 Antagonism)
The biological activities of octahydropentalene derivatives are an emerging area of research, with much of the focus stemming from the activities of natural products that contain this structural motif. The conformational behavior of the cis-octahydropentalene system, which is more stable than its trans isomer, is thought to play a crucial role in the biological function of these molecules. biomedres.us The partial mobility of this fused five-membered ring system may allow for optimal presentation of functional groups for interaction with biological targets. biomedres.us
While specific studies on enzyme modulation and receptor interactions of synthetic octahydropentalene derivatives are limited in publicly available literature, the activities of natural products provide valuable insights. For instance, some natural products containing the octahydropentalene core have been reported to possess antibacterial and antifungal properties. biomedres.us Aburtubolactam, a marine-derived natural product, is a known inhibitor of superoxide anions. biomedres.us
The investigation of octahydropentalene derivatives for anticancer properties is a promising yet underexplored field. The rigid yet conformationally adaptable nature of the scaffold could be advantageous in designing molecules that can fit into specific binding pockets of anticancer targets. Similarly, while there is no direct evidence of octahydropentalene derivatives acting as CCR2 antagonists in the reviewed literature, the general principles of scaffold-based drug design suggest that this framework could potentially be functionalized to target a variety of receptors, including chemokine receptors like CCR2, which are implicated in inflammatory diseases and cancer.
Further research is necessary to systematically explore the biological activities of a wider range of synthetic octahydropentalene derivatives to fully understand their therapeutic potential.
| Derivative Class/Compound | Potential Biological Activity | Notes |
| Natural Products | Antibacterial, Antifungal | The octahydropentalene core is a common feature in various bioactive natural products. biomedres.us |
| Aburtubolactam | Superoxide Anion Inhibition | A marine-derived natural product containing the octahydropentalene scaffold. biomedres.us |
| Synthetic Derivatives | Anticancer, CCR2 Antagonism | These are potential, yet largely unexplored, therapeutic areas for this class of compounds. |
Octahydropentalene Scaffolds in Drug Discovery and Development
The use of the octahydropentalene scaffold in drug discovery and development is primarily driven by its presence in biologically active natural products and its desirable physicochemical properties. As a saturated bicyclic system, it offers a three-dimensional diversity that is often sought after in modern drug design to move away from flat, aromatic structures. The conformational preferences of the cis-octahydropentalene core can be exploited to design rigidified analogs of known bioactive molecules or to develop novel chemical entities that can access unique chemical space. biomedres.usbiomedres.us
The development of synthetic methodologies to access diverse octahydropentalene scaffolds is a critical aspect of their utilization in medicinal chemistry. Efficient and stereocontrolled synthetic routes allow for the systematic exploration of structure-activity relationships (SAR) by enabling the introduction of various functional groups at different positions on the bicyclic core.
While the octahydropentalene scaffold has not yet led to a marketed drug, its potential as a "privileged scaffold" is an area of active consideration. A privileged scaffold is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target by judicious modification of its substituents. The conformational mobility of the cis-octahydropentalene scaffold could be a key attribute in this regard, allowing a single core structure to be adapted to interact with a range of biological targets. biomedres.us Further exploration and screening of octahydropentalene-based compound libraries against various biological targets are needed to fully realize the potential of this scaffold in drug discovery.
Crystal Engineering and Supramolecular Chemistry
The application of the saturated octahydropentalene framework in the fields of crystal engineering and supramolecular chemistry is not well-documented in current scientific literature. Research in these areas has predominantly focused on the unsaturated, antiaromatic pentalene (B1231599) system. The planar and electron-rich nature of the pentalene dianion has made it a versatile ligand in organometallic chemistry, where it can coordinate to one or two metal centers, leading to the formation of discrete molecular complexes and coordination polymers.
The study of pentalene derivatives in crystal engineering often revolves around understanding and controlling the packing of these antiaromatic molecules in the solid state to influence their electronic and material properties. The introduction of bulky substituents has been a key strategy to stabilize the reactive pentalene core and to direct its assembly in the crystalline state.
In contrast, the non-planar and flexible nature of the octahydropentalene scaffold presents a different set of opportunities and challenges for crystal engineering. The design of crystalline materials based on octahydropentalene would involve the strategic placement of functional groups capable of forming predictable intermolecular interactions, such as hydrogen bonds or halogen bonds, to guide the self-assembly process. The conformational preferences of the octahydropentalene core would also play a significant role in determining the final crystal packing. However, to date, there is a lack of specific research focused on the systematic exploration of octahydropentalene derivatives for the construction of functional supramolecular assemblies or engineered crystalline materials.
Future Perspectives in Octahydropentalene Research
Advancements in Stereocontrolled Synthetic Methodologies
The development of novel stereocontrolled synthetic methodologies is a cornerstone of future octahydropentalene research. While significant progress has been made in the synthesis of pentalene (B1231599) derivatives, the focus is shifting towards more sophisticated and efficient strategies that offer precise control over the stereochemistry of the octahydropentalene core. nih.govacs.orguwindsor.carsc.orgrsc.orgdntb.gov.ua The ability to selectively generate specific stereoisomers is crucial, as the three-dimensional arrangement of atoms in octahydropentalene derivatives profoundly influences their physical, chemical, and biological properties.
Future advancements are anticipated in the following areas:
Asymmetric Catalysis: The development of novel chiral catalysts is expected to play a pivotal role in the enantioselective synthesis of octahydropentalene derivatives. nih.govnih.gov This includes the design of catalysts that can control the formation of multiple stereocenters in a single step, leading to more concise and efficient synthetic routes. High-throughput screening methods will likely be employed to accelerate the discovery of new and effective asymmetric catalysts. nih.gov
Stereoretentive Reactions: Methodologies that preserve the stereochemistry of the starting materials, such as stereoretentive metathesis polymerizations, could be adapted for the synthesis of functionalized polyoctahydropentalenes with defined geometries. nih.gov
Organocatalysis: The use of small organic molecules as catalysts for the stereoselective synthesis of octahydropentalene frameworks is a promising and more sustainable alternative to metal-based catalysts.
Biocatalysis: The application of enzymes in the synthesis of chiral octahydropentalene building blocks offers unparalleled stereoselectivity and is an area ripe for exploration.
| Synthetic Strategy | Key Advantages | Potential Impact on Octahydropentalene Synthesis |
| Asymmetric Catalysis | High enantioselectivity, catalytic turnover | Direct access to enantiomerically pure octahydropentalene cores. |
| Stereoretentive Reactions | Preservation of existing stereochemistry | Synthesis of stereoregular polymers incorporating octahydropentalene units. |
| Organocatalysis | Metal-free, environmentally benign | Greener and more sustainable synthetic routes. |
| Biocatalysis | Excellent stereocontrol, mild reaction conditions | Access to complex and highly functionalized chiral octahydropentalene derivatives. |
Deeper Understanding of Complex Reaction Mechanisms and Catalysis
A more profound understanding of the intricate mechanisms governing the formation of the octahydropentalene skeleton is essential for the rational design of improved synthetic strategies. Future research will likely involve a synergistic approach combining experimental and computational methods to elucidate the pathways of key chemical transformations.
Key research directions include:
Mechanistic Studies of Catalytic Cycles: Detailed investigations into the mechanisms of metal-catalyzed reactions, such as palladium-catalyzed carbopalladation and gold-catalyzed cyclizations, will enable the optimization of reaction conditions and the development of more efficient catalysts for pentalene synthesis. nih.govacs.org
In-situ Reaction Monitoring: The use of advanced analytical techniques to monitor reactions in real-time will provide valuable insights into the formation of intermediates and transition states, leading to a better understanding of the factors that control selectivity. digitellinc.com
Computational Modeling of Reaction Pathways: Density functional theory (DFT) and other computational methods will be increasingly used to model reaction mechanisms, predict the stereochemical outcomes of reactions, and guide the design of new catalysts and substrates. nih.gov
A deeper mechanistic understanding will not only lead to more efficient syntheses of known octahydropentalene derivatives but also pave the way for the discovery of entirely new reactions for constructing this important structural motif.
Expansion of Computational Chemistry Applications for Predictive Modeling
Computational chemistry is set to become an indispensable tool in octahydropentalene research, moving beyond retrospective analysis to a more predictive role. biomedres.usbiomedres.us The ability to accurately predict the properties and behavior of octahydropentalene derivatives before their synthesis will significantly accelerate the discovery and development of new functional molecules.
Future applications of computational chemistry in this field include:
Conformational Analysis and Bioactive Conformer Prediction: Computational methods, such as the ωb97xd density functional, are already being used to analyze the complex conformational landscape of cis-octahydropentalene. biomedres.usbiomedres.us Future work will focus on developing more accurate and efficient methods to predict the bioactive conformations of octahydropentalene-containing molecules, which is crucial for drug design. biomedres.us The partial mobility of the cis-octahydropentalene scaffold, in contrast to its rigid trans isomer, can have a profound effect on the biomedical properties of natural products containing this core. biomedres.usbiomedres.us
Prediction of Physicochemical Properties: Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, powered by machine learning algorithms, will be developed to predict a wide range of properties, including solubility, stability, and electronic properties. researchgate.net
Virtual Screening and Drug Discovery: Machine learning models will be employed to screen large virtual libraries of octahydropentalene derivatives for their potential biological activity against various therapeutic targets. ijcrt.orgnih.gov This approach can significantly reduce the time and cost associated with experimental high-throughput screening. ijcrt.orgnih.govmorressier.com The integration of stereochemical information into these models will be critical for accurate predictions. nih.gov
| Computational Application | Predictive Goal | Impact on Research |
| Conformational Analysis | Identify low-energy and bioactive conformations. | Guide the design of molecules with specific shapes and biological activities. |
| QSAR/QSPR Modeling | Predict physicochemical and biological properties. | Prioritize synthetic targets and reduce experimental screening. |
| Virtual Screening | Identify potential drug candidates from large databases. | Accelerate the early stages of drug discovery. |
| Machine Learning | Classify bioactivity and predict structure-activity relationships. researchgate.netijcrt.org | Enhance the efficiency of identifying promising lead compounds. ijcrt.org |
Exploration of Novel Applications in Interdisciplinary Fields
The unique structural and conformational properties of the octahydropentalene core make it an attractive scaffold for applications in a variety of interdisciplinary fields, particularly in medicinal chemistry and materials science.
Medicinal Chemistry: The cis-octahydropentalene skeleton is a key structural feature in a number of biologically active natural products. biomedres.us This suggests that the octahydropentalene framework can serve as a valuable starting point for the design and synthesis of new therapeutic agents. nih.govedgccjournal.orgnih.gov Future research will focus on:
Synthesis of Natural Product Analogs: The development of synthetic routes to analogs of natural products containing the octahydropentalene core to explore structure-activity relationships and develop more potent and selective drugs.
Use as a Scaffold in Drug Design: The rigid, three-dimensional structure of octahydropentalene can be used as a scaffold to present pharmacophoric groups in a well-defined spatial orientation, leading to improved binding affinity and selectivity for biological targets.
Materials Science: The incorporation of the octahydropentalene unit into polymers and other materials could lead to novel properties. The rigid and compact nature of the bicyclic system could enhance the thermal stability and mechanical strength of polymers. Furthermore, functionalized octahydropentalene derivatives could find applications in the development of:
Organic Electronics: Thiophene-fused pentalene systems have been investigated for their optoelectronic properties, suggesting the potential of octahydropentalene derivatives in this area. nih.govacs.orgnih.gov
Porous Materials: The defined geometry of octahydropentalene could be exploited in the design of microporous materials for applications in gas storage and separation.
Biomaterials: Graphene-based structures, which share some of the delocalized electron characteristics with pentalene systems, have shown promise in biomedical applications such as tissue engineering and drug delivery, hinting at potential avenues for octahydropentalene-based materials. mdpi.com
The exploration of these and other applications will require close collaboration between synthetic chemists, computational chemists, biologists, and materials scientists.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
